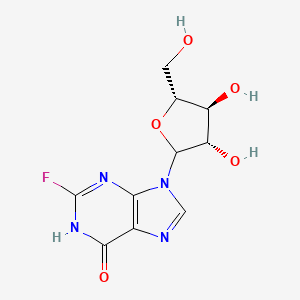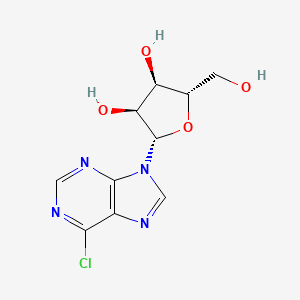
Jodstearinsaureathylester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Jodstearinsaureathylester is a chemical compound that belongs to the class of organic esters It is derived from stearic acid, a long-chain fatty acid, and ethyl alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Jodstearinsaureathylester typically involves the esterification of stearic acid with ethyl alcohol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants. The general reaction can be represented as follows:
Stearic Acid+Ethyl AlcoholCatalystthis compound+Water
Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to around 60-70°C and maintained for several hours to achieve maximum yield.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with continuous monitoring of reaction parameters. The process involves the use of high-purity stearic acid and ethyl alcohol, along with efficient catalysts to ensure high yield and purity of the final product. The reaction is followed by purification steps such as distillation and crystallization to obtain the pure ester.
Análisis De Reacciones Químicas
Types of Reactions
Jodstearinsaureathylester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to stearic acid and ethyl alcohol in the presence of an acid or base.
Oxidation: It can undergo oxidation reactions to form corresponding carboxylic acids.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid, or basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Hydrolysis: Stearic acid and ethyl alcohol.
Oxidation: Stearic acid derivatives.
Substitution: Various substituted esters depending on the reagents used.
Aplicaciones Científicas De Investigación
Jodstearinsaureathylester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in esterification studies.
Biology: Investigated for its role in lipid metabolism and as a component in biological membranes.
Medicine: Explored for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its emulsifying properties.
Mecanismo De Acción
The mechanism of action of Jodstearinsaureathylester involves its interaction with biological membranes and enzymes. As an ester, it can be hydrolyzed by esterases to release stearic acid and ethyl alcohol, which can then participate in various metabolic pathways. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and function.
Comparación Con Compuestos Similares
Similar Compounds
Methyl Stearate: An ester of stearic acid and methanol, used in similar applications but with different physical properties.
Ethyl Oleate: An ester of oleic acid and ethyl alcohol, known for its use in pharmaceuticals and cosmetics.
Butyl Stearate: An ester of stearic acid and butanol, used as a plasticizer and lubricant.
Uniqueness
Jodstearinsaureathylester is unique due to its specific combination of stearic acid and ethyl alcohol, which imparts distinct physical and chemical properties. Its long-chain fatty acid component provides excellent hydrophobicity, making it suitable for applications requiring water-repellent characteristics.
Propiedades
Fórmula molecular |
C20H39IO2 |
|---|---|
Peso molecular |
438.4 g/mol |
Nombre IUPAC |
ethyl 2-iodooctadecanoate |
InChI |
InChI=1S/C20H39IO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(21)20(22)23-4-2/h19H,3-18H2,1-2H3 |
Clave InChI |
XYSWCJVTCOLTLI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC(C(=O)OCC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-[Hydroxy(phenyl)methyl]cyclopentanol](/img/structure/B13832072.png)


![2-Naphthalenecarboxamide, 1-hydroxy-N-[3-(4-morpholinyl)propyl]-](/img/structure/B13832095.png)
